molecular formula C13H24O5 B8054943 2R-hydroxy-pentanedioicacid,1-octyl-d17ester

2R-hydroxy-pentanedioicacid,1-octyl-d17ester

Cat. No.: B8054943
M. Wt: 277.43 g/mol
InChI Key: UJZOKTKSGUOCCM-XDYCJWJQSA-N
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Description

(2R)-Octyl-.alpha.-hydroxyglutarate-d17 is a deuterated form of (2R)-Octyl-.alpha.-hydroxyglutarate, a compound that is structurally related to alpha-hydroxyglutaric acid. This compound is often used as an internal standard in mass spectrometry due to its stable isotope labeling, which helps in the accurate quantification of related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-Octyl-.alpha.-hydroxyglutarate-d17 typically involves the esterification of (2R)-alpha-hydroxyglutaric acid with octanol-d17. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of (2R)-Octyl-.alpha.-hydroxyglutarate-d17 follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The use of deuterated reagents and solvents is crucial to maintain the deuterium labeling throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2R)-Octyl-.alpha.-hydroxyglutarate-d17 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2R)-Octyl-.alpha.-hydroxyglutarate-d17 has several applications in scientific research:

    Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of related compounds.

    Biology: Studied for its role in metabolic pathways involving alpha-hydroxyglutaric acid.

    Medicine: Investigated for its potential therapeutic effects in metabolic disorders.

    Industry: Used in the production of deuterated compounds for research and development.

Mechanism of Action

The mechanism of action of (2R)-Octyl-.alpha.-hydroxyglutarate-d17 involves its role as a stable isotope-labeled compound. It acts as an internal standard in mass spectrometry, allowing for accurate quantification of related compounds by compensating for variations in sample preparation and analysis. The molecular targets and pathways involved include those related to alpha-hydroxyglutaric acid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-Octyl-.alpha.-hydroxyglutarate
  • (2R)-Octyl-.alpha.-ketoglutarate
  • (2R)-Octyl-.alpha.-hydroxyglutarate-d3

Uniqueness

(2R)-Octyl-.alpha.-hydroxyglutarate-d17 is unique due to its deuterium labeling, which provides enhanced stability and accuracy in mass spectrometry analysis compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise quantification is essential .

Properties

IUPAC Name

(4R)-5-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctoxy)-4-hydroxy-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m1/s1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,10D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZOKTKSGUOCCM-XDYCJWJQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC(=O)[C@@H](CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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